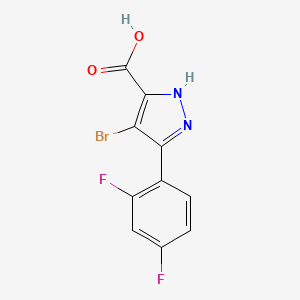![molecular formula C6H3BrIN3 B1519789 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-44-5](/img/structure/B1519789.png)
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Übersicht
Beschreibung
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It is a complex heterocyclic compound with many important properties and uses . It is a strong oxidizer and can react with many organic and inorganic substances .
Molecular Structure Analysis
The molecular formula of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is C6H3BrIN3 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine are not detailed in the available resources, it is known to be a strong oxidizer .Physical And Chemical Properties Analysis
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It has a high melting point and boiling point and can exist stably at high temperatures . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antidepressant Development
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine derivatives have been explored for their potential use in developing new antidepressant drugs. The pyrrolopyrazine scaffold is known to interact with central nervous system targets, which can be beneficial for treating depressive disorders .
Cardiovascular Therapeutics
Compounds based on the pyrrolopyrazine structure, including 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine, are being studied for their cardiovascular properties. They may offer new pathways for the treatment of heart-related conditions by modulating blood flow and cardiac output .
Neuroleptic Agents
The neuroleptic activity of pyrrolopyrazine derivatives makes them candidates for research into treatments for neurological disorders. These compounds could potentially be used to manage symptoms of conditions like schizophrenia and bipolar disorder .
Antiviral Drug Discovery
Research into antiviral drugs has also benefited from the study of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine. Its structural features may inhibit viral replication, offering a promising avenue for the development of new antiviral medications .
Cancer Research: FGFR Kinase Inhibitors
A series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been identified as potent inhibitors of FGFR kinase, an enzyme linked to cancer cell growth. This makes 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine a valuable compound for developing targeted cancer therapies .
Chemical Synthesis: Building Blocks
Due to its reactive bromo and iodo groups, 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine serves as a versatile building block in chemical synthesis. It can be used to construct complex molecules for various applications, including medicinal chemistry .
Material Science: Organic Electronics
The electronic properties of pyrrolopyrazine derivatives are being explored for use in organic electronics. Their potential as semiconductors or conductive materials could lead to advances in flexible and wearable electronic devices .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine can be used as a standard or reference compound in chromatography. Its distinct chemical signature helps in the accurate identification and quantification of substances .
Safety And Hazards
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine may be irritating to the eyes, skin, and mucous membranes at high concentrations . It is recommended to avoid contact, wear gloves, protective glasses, and a protective mask, and ensure operations are conducted in a well-ventilated area . In case of accidental contact or inhalation, rinse with clean water and seek medical help .
Eigenschaften
IUPAC Name |
2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMTONBTOMHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656813 | |
| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine | |
CAS RN |
875781-44-5 | |
| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

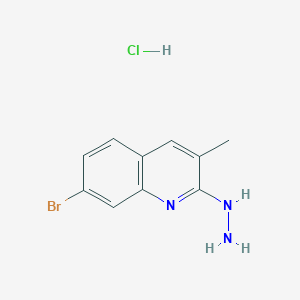


![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)
![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)
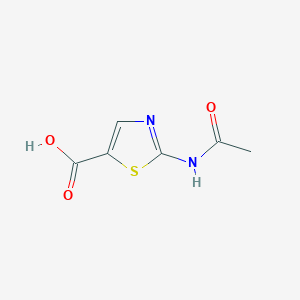

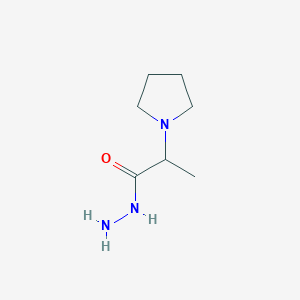
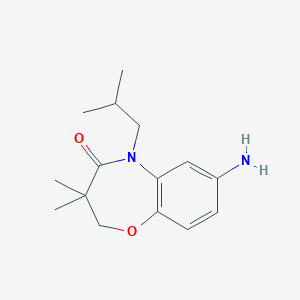

![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)


